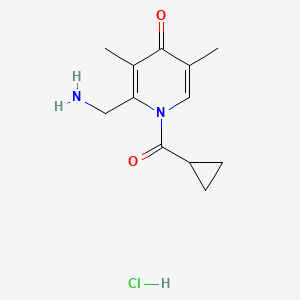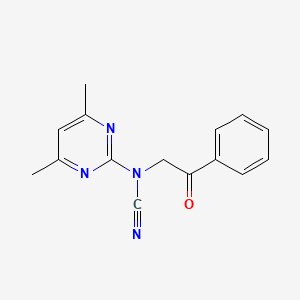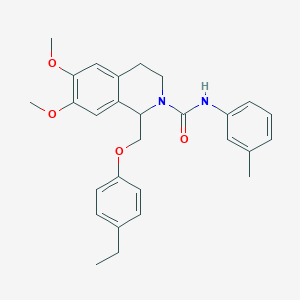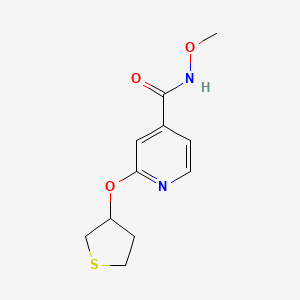![molecular formula C17H15FN2O3S2 B2477661 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941877-98-1](/img/structure/B2477661.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a useful research compound. Its molecular formula is C17H15FN2O3S2 and its molecular weight is 378.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Theoretical Investigations
- Dual Fluorescence Effects: Research by Budziak et al. (2019) on analogues from the 1,3,4-thiadiazole group, which share structural similarities with N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide, indicates potential applications in fluorescence spectroscopy. These compounds exhibit dual fluorescence effects, potentially useful for biological and molecular medicine applications as fluorescence probes (Budziak et al., 2019).
Biological and Antimicrobial Activities
- Biological Activity in 1,3,4-thiadiazole Derivatives: Another study by Budziak et al. (2019) on similar 1,3,4-thiadiazole derivatives revealed that certain structural modifications can induce significant biological activities, suggesting potential pharmacological applications for compounds like this compound (Budziak et al., 2019).
Antitumor Applications
- Synthesis and Properties of Fluorinated Benzothiazoles: Research by Hutchinson et al. (2001) discusses the synthesis of fluorinated benzothiazoles, which are structurally related to this compound. These compounds exhibited potent cytotoxic effects in vitro, suggesting potential use in cancer therapeutics (Hutchinson et al., 2001).
Enantioselective Synthesis
- Enantioselective α-Fluorination: The study by Li et al. (2014) describes the enantioselective α-fluorination of aliphatic aldehydes, a process relevant to the synthesis of fluorinated compounds like this compound. This research could inform methods for synthesizing enantiomerically pure versions of such compounds (Li et al., 2014).
Antibacterial Properties
- Sulfone Derivatives with Antibacterial Activity: Shi et al. (2015) investigated sulfone derivatives containing 1,3,4-oxadiazole moieties, which have shown good antibacterial activities. This suggests that similar sulfone compounds, like this compound, might also exhibit antibacterial properties (Shi et al., 2015).
Fluorescent Probes
- Fluorophores in Molecular Imaging: The study by Wang et al. (2012) on the development of reaction-based fluorescent probes demonstrates the importance of fluorinated compounds in creating sensitive and selective detection techniques. This indicates potential applications for this compound in the field of molecular imaging (Wang et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of the compound “4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide” are acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and other functions.
Mode of Action
The compound interacts with its targets (ACHE and BCHE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance the transmission of nerve signals.
Result of Action
The inhibition of ACHE and BCHE by the compound leads to increased acetylcholine levels, enhancing nerve signal transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and organs involved. For instance, in the nervous system, it could enhance cognitive function, while in the muscular system, it could improve muscle contraction.
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKHEQPNNKUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)

![3-[(2-methylbenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2477584.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)

![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![7-[6-(4-cyclohexylpiperazin-1-yl)-6-oxohexyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2477599.png)
